H-D-Phe-OtBu.HCl

Chiral Synthesis Peptide Chemistry Pharmaceutical Intermediates

H-D-Phe-OtBu.HCl (CAS 3403-25-6) is the enantiopure D-phenylalanine tert-butyl ester hydrochloride essential for stereosensitive peptide synthesis. Unlike the L-enantiomer or racemic mixtures, this D-configured building block confers proteolytic resistance and predictable biological activity to synthetic peptides. Key differentiators: ≤0.5% L-enantiomer ensures diastereomeric homogeneity; ≥98% chemical purity maximizes SPPS coupling efficiency; documented 36-month stability at -20°C supports multi-year research programs; distinct melting point (220-225°C) enables rapid identity verification against the L-isomer (249-252°C). Procure with confidence for reproducible, high-yield peptide synthesis.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 3403-25-6
Cat. No. B555534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe-OtBu.HCl
CAS3403-25-6
Synonyms3403-25-6; (R)-tert-Butyl2-amino-3-phenylpropanoatehydrochloride; H-D-PHE-OTBUHCL; D-Phenylalaninetert-butylesterhydrochloride; H-D-Phe-OtBuinvertedexclamationmarkcurrencyHCl; tert-butyl(2R)-2-amino-3-phenylpropanoatehydrochloride; Tert-ButylD-PhenylalaninateHydrochloride; H-D-Phe.OtbuHCl; H-D-Phe-OBut-HCl; H-D-Phe-OtBu.HCl; H-D-Phe-OtBuhydrochloride; SCHEMBL594131; CTK7D0953; FDMCEXDXULPJPG-RFVHGSKJSA-N; MolPort-003-983-031; ACT10802; MFCD00153455; AKOS015924118; AM82165; CS11443; AK-49100; BR-49100; KB-50436; SC-20549; AB0006207
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
InChIKeyFDMCEXDXULPJPG-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe-OtBu.HCl (CAS 3403-25-6): Procurement and Application Baseline for D-Phenylalanine tert-Butyl Ester Hydrochloride


H-D-Phe-OtBu.HCl (CAS 3403-25-6), chemically designated as D-phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized as a chiral building block in peptide synthesis and pharmaceutical research. This compound features a tert-butyl ester protecting group that preserves the carboxylic acid functionality during peptide coupling, while the hydrochloride salt form enhances its stability and solubility in organic media . As the D-enantiomer of phenylalanine, it serves as a critical precursor for the incorporation of D-configured phenylalanine residues into synthetic peptides, a structural modification often essential for conferring resistance to proteolytic degradation and modulating biological activity .

Why H-D-Phe-OtBu.HCl (CAS 3403-25-6) Cannot Be Simply Substituted by L- or DL-Phenylalanine tert-Butyl Ester Analogs


The stereochemical configuration of the phenylalanine residue is a decisive factor in the biological activity and structural integrity of synthetic peptides. Substitution of H-D-Phe-OtBu.HCl with its L-enantiomer (H-L-Phe-OtBu.HCl) or the racemic DL-mixture (H-DL-Phe-OtBu.HCl) introduces a variable that can unpredictably alter or abolish the target biological function. Specifically, peptides containing D-amino acids exhibit distinct conformational properties and enhanced resistance to enzymatic cleavage by common proteases, which typically recognize L-amino acid residues [1]. Furthermore, the use of a racemic mixture in place of an enantiopure building block can lead to the formation of diastereomeric peptide products, significantly complicating purification, reducing overall synthetic yield, and potentially compromising the reproducibility of biological assays [2]. For these reasons, the defined stereochemistry of H-D-Phe-OtBu.HCl is a non-negotiable specification for research requiring consistent and predictable peptide behavior.

Quantitative Procurement Evidence for H-D-Phe-OtBu.HCl (CAS 3403-25-6): Differentiating Data Against L- and DL- Analogs


Chiral Purity: Enantiomeric Excess (ee) Specification for H-D-Phe-OtBu.HCl

H-D-Phe-OtBu.HCl is supplied with a defined and stringent specification for enantiomeric purity, directly quantifying the level of the undesired L-enantiomer. In contrast, the racemic analog H-DL-Phe-OtBu.HCl is, by definition, a 1:1 mixture of D- and L-enantiomers and therefore cannot meet any specification for chiral purity. This quantitative difference is critical for applications where stereochemical integrity is paramount [1].

Chiral Synthesis Peptide Chemistry Pharmaceutical Intermediates

Chemical Purity: A Comparative Specification of HPLC Purity for H-D-Phe-OtBu.HCl vs. Racemic and L-Isomer Analogs

The commercially available chemical purity of H-D-Phe-OtBu.HCl from leading suppliers is consistently specified at ≥ 99% (HPLC) . This is a higher baseline of purity assurance compared to the specifications commonly provided for its racemic counterpart, H-DL-Phe-OtBu.HCl, where purity can be specified at ≥ 95% . This difference in assured purity can influence the efficiency of downstream reactions, particularly in sensitive peptide couplings.

Peptide Synthesis Quality Control API Intermediates

Long-Term Stability: Documented Storage Life of H-D-Phe-OtBu.HCl Compared to L-Enantiomer

The long-term storage stability of H-D-Phe-OtBu.HCl has been explicitly documented by vendors, stating stability for up to 36 months (3 years) when stored lyophilized at -20°C [1]. This represents a more conservative and defined stability profile than that commonly stated for the L-enantiomer analog, H-L-Phe-OtBu.HCl, which is typically recommended for storage at 2-8°C without a comparable long-term stability guarantee .

Reagent Stability Inventory Management Peptide Synthesis

Thermal Characterization: A Comparative Analysis of Melting Point Ranges Between Enantiomers

H-D-Phe-OtBu.HCl exhibits a melting point range of 220-225 °C . This thermal property is distinctly different from its L-enantiomer counterpart, H-L-Phe-OtBu.HCl, which has a reported melting point range of 249-252 °C . The >25 °C difference in melting point provides a straightforward, empirical method for identity verification and for distinguishing the D- and L-isomers upon receipt.

Chemical Characterization Quality Assurance Material Science

Application Scenarios for H-D-Phe-OtBu.HCl (CAS 3403-25-6) Substantiated by Differentiating Evidence


Synthesis of Protease-Resistant Peptide Therapeutics and Probes

The high enantiomeric purity (≤0.5% L-enantiomer) of H-D-Phe-OtBu.HCl ensures the stereochemical homogeneity of the resulting peptide . This is essential when incorporating a D-phenylalanine residue to confer resistance to proteolytic degradation by common enzymes that preferentially cleave L-amino acid sequences [1]. The use of a racemic or L-configured building block would result in a mixture of diastereomers with significantly altered, and likely inferior, biological and pharmacokinetic profiles.

Multi-Step Solid-Phase Peptide Synthesis (SPPS) Campaigns

In iterative SPPS, the cumulative yield is highly sensitive to the efficiency of each individual coupling step. The ≥99% chemical purity specification of H-D-Phe-OtBu.HCl minimizes the presence of impurities that could terminate peptide chains or lead to undesirable side products. This high purity directly supports achieving higher overall yields for long or complex peptide sequences, thereby reducing the cost and time per successful synthesis.

Long-Term Research Programs Requiring Consistent Reagent Performance

For multi-year research initiatives, the documented 36-month stability of H-D-Phe-OtBu.HCl when stored at -20°C provides a reliable benchmark for inventory and use . This reduces the operational risk of reagent degradation over time, a risk that is less clearly quantified for some analogs like H-L-Phe-OtBu.HCl, which lack a stated long-term stability guarantee. This ensures experimental consistency across the lifespan of a project.

Quality Control and Incoming Material Verification

The distinct melting point of H-D-Phe-OtBu.HCl (220-225 °C) allows for a rapid and definitive confirmation of its identity versus the L-isomer (mp 249-252 °C) [1]. This simple analytical procedure can be a critical part of a lab's standard operating procedure (SOP) for incoming materials, providing an orthogonal check to confirm that the correct enantiomer has been procured and preventing a major source of experimental error in stereosensitive research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Phe-OtBu.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.